molecular formula C16H16N4O4 B10952560 N,N'-bis(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10952560
M. Wt: 328.32 g/mol
InChI Key: JCISPJSZXJERSG-UHFFFAOYSA-N
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Description

N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two furylmethyl groups attached to a pyrazole ring, which is further substituted with carboxamide groups. Its molecular formula is C12H12N2O4, and it has a molecular weight of 248.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the reaction of 2-furylmethylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE may involve more efficient and cost-effective methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit enhanced reactivity. These complexes can then participate in various catalytic processes, leading to the formation of desired products. Additionally, the compound’s unique structure allows it to interact with biological targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE include:

Uniqueness

N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both furylmethyl and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential biological activities further distinguish it from similar compounds .

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

3-N,5-N-bis(furan-2-ylmethyl)-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C16H16N4O4/c1-20-14(16(22)18-10-12-5-3-7-24-12)8-13(19-20)15(21)17-9-11-4-2-6-23-11/h2-8H,9-10H2,1H3,(H,17,21)(H,18,22)

InChI Key

JCISPJSZXJERSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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